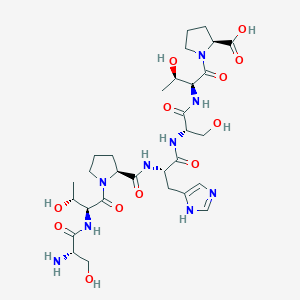![molecular formula C22H26O7Si2 B14235857 Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane CAS No. 395069-07-5](/img/structure/B14235857.png)
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane is a complex organosilicon compound It features a unique structure with both acetic acid and phenylethynyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane typically involves multiple steps. One common method includes the reaction of acetic acid with a silane precursor that contains phenylethynyl groups. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like high-pressure reactors and automated synthesis systems can be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form silane derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethynyl groups can yield phenylacetic acid derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in medical devices.
Industry: It finds applications in the production of advanced materials, such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane involves its interaction with various molecular targets. The phenylethynyl groups can participate in π-π interactions with aromatic systems, while the silicon atom can form strong bonds with oxygen or nitrogen atoms. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, hydroxy-, methyl ester: This compound has a simpler structure and different reactivity compared to acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane.
Acetic acid, methyl ester: Another simpler ester with distinct properties and applications.
Uniqueness
This compound is unique due to its combination of acetic acid and phenylethynyl groups attached to a silicon atom. This structure imparts unique chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
395069-07-5 |
|---|---|
Molekularformel |
C22H26O7Si2 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C18H18O3Si2.2C2H4O2/c1-22(19,15-13-17-9-5-3-6-10-17)21-23(2,20)16-14-18-11-7-4-8-12-18;2*1-2(3)4/h3-12,19-20H,1-2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
QCRFVFTZQTXYFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C[Si](C#CC1=CC=CC=C1)(O)O[Si](C)(C#CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


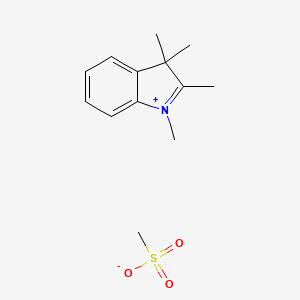
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)
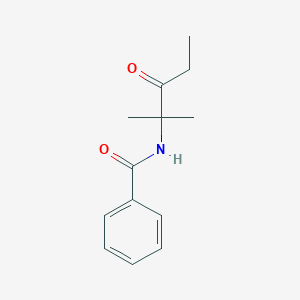


![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
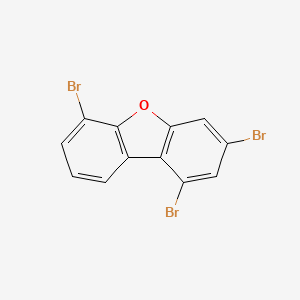
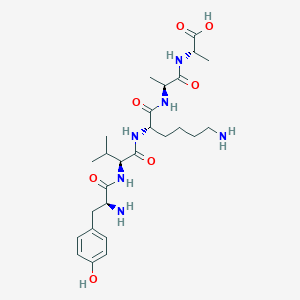
![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)

